molecular formula C9H9NO5 B066586 Methyl 4-methoxy-2-nitrobenzoate CAS No. 181871-73-8

Methyl 4-methoxy-2-nitrobenzoate

Cat. No.: B066586
CAS No.: 181871-73-8
M. Wt: 211.17 g/mol
InChI Key: APKDQNMBIHKQSF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-2-nitrobenzoate can be synthesized through several methods. One common route involves the nitration of methyl 4-methoxybenzoate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Sulfuric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

    Reduction: Methyl 4-methoxy-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-methoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-methoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy functional groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Methyl 2-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

    Methyl 4-methoxybenzoate: Lacks the nitro group, resulting in different chemical properties and uses.

Uniqueness: Methyl 4-methoxy-2-nitrobenzoate is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDQNMBIHKQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589913
Record name Methyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181871-73-8
Record name Methyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) in DMF (200 mL) at 0° C. was added DBU (15.2 mL, 101 mmol) followed by iodomethane (9.47 mL, 152 mmol). The reaction mixture was allowed to stir at 0° C. for 15 min then at rt overnight. The mixture was poured into water and extracted with EtOAc. The organic solutions were combined, washed with brine and dried over MgSO4. The residue was purified by column chromatography to give methyl 4-methoxy-2-nitrobenzoate (50.7 mmol, 85%) as a yellow solid. LCMS (FA): m/z=212.1 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-nitrobenzoic acid (12 g; 61 mmol; 1 eq; commercially available from Aldrich) in MeOH (200 mL) is added thionyl chloride (13 mL, 178 mmol, 2.9 eq) and the mixture is stirred at room temperature for 15 h. The solvent is removed under vacuum and the residue is diluted with EtOAc (150 mL) and washed with a 10% aqueous solution of sodium bicarbonate, water, and then dried over MgSO4. The solvent is removed under reduced pressure to afford 11 g (85%) of the title compound as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.81-7.79 (m, 1H), 7.27-7.25 (m, 1H), 7.13-7.11 (m, 1H), 3.92 (s, 3H), 3.89 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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